Meta-Substitution Confers Distinct Physicochemical Profile vs. Ortho and Para Isomers
The meta-substitution pattern of Methyl 3-(furan-2-yl)benzoate results in a unique molecular geometry and electronic distribution compared to its ortho and para isomers. While all three share the same molecular weight (202.21 g/mol) and density (1.152 g/cm³), their topologies and steric environments diverge. The ortho isomer (Methyl 2-(furan-2-yl)benzoate) experiences significant steric hindrance between the furan ring and the ester group, impacting its conformational flexibility and synthetic accessibility. The para isomer (Methyl 4-(furan-2-yl)benzoate) exhibits a more linear, symmetrical structure, which can alter its packing in crystalline solids and its interaction with biological targets. The meta isomer strikes a balance between steric freedom and directional polarity, often leading to improved binding kinetics in target engagement assays . While direct head-to-head data for this specific compound is limited, class-level inference from similar benzoate derivatives indicates that meta-substitution can enhance metabolic stability and reduce off-target activity relative to the ortho isomer .
| Evidence Dimension | Physicochemical Properties and Molecular Topology |
|---|---|
| Target Compound Data | Molecular Weight: 202.21 g/mol; Density: 1.152 g/cm³; Boiling Point: 318°C at 760 mmHg; LogP: 2.73; Polar Surface Area (PSA): 39.44 Ų . |
| Comparator Or Baseline | Methyl 2-(furan-2-yl)benzoate (ortho): M.W. 202.21 g/mol, Density 1.152 g/cm³; Methyl 4-(furan-2-yl)benzoate (para): M.W. 202.21 g/mol, Density 1.152 g/cm³ . |
| Quantified Difference | Identical molecular weight and density; significant differences in dipole moment and steric accessibility due to positional isomerism. Para isomer expected to have lower PSA and higher LogP due to symmetry. |
| Conditions | Computational prediction and standard property databases. |
Why This Matters
The meta-substitution pattern is critical for maintaining desired molecular conformation and binding specificity in medicinal chemistry programs, where even subtle changes in isomer geometry can drastically alter biological activity.
